molecular formula C16H17FN2O4S B4558255 4-sec-butyl-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

4-sec-butyl-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

Cat. No. B4558255
M. Wt: 352.4 g/mol
InChI Key: NIAIGAMQYZROHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the functionalization of the benzenesulfonamide moiety with various substituents to explore their biochemical activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase demonstrates the strategic incorporation of nitro and fluoro groups to achieve desired biological effects (Röver et al., 1997).

Molecular Structure Analysis

The crystal structure and molecular docking studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl] benzenesulfonamide provide insights into the molecular configuration and interaction potential of benzenesulfonamides (Al-Hourani et al., 2016). Such analyses are crucial for understanding how these compounds fit into the active sites of target enzymes, influencing their inhibitory activities.

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including electrophilic fluorination, which enhances their biological properties. The introduction of a fluorine atom, as seen in N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), shows the significance of halogenation in modifying the chemical behavior and enhancing the selectivity and efficiency of these compounds (Yasui et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration of the benzenesulfonamide derivatives. Studies on compounds like 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide reveal the impact of substituents on the crystal packing and intermolecular interactions, which are essential for determining the compound's stability and reactivity (Główka et al., 1995).

Chemical Properties Analysis

The reactivity and stability of benzenesulfonamide derivatives are closely related to their chemical structure. The cathodic cleavage studies of nitrobenzenesulfonyl groups from aliphatic amines showcase the electrochemical properties and potential for synthetic applications of these compounds (Zanoni & Stradiotto, 1991).

Scientific Research Applications

Biochemical Inhibition Studies : Benzenesulfonamides have been synthesized and evaluated for their inhibitory activities against various enzymes, demonstrating significant biochemical relevance. For instance, compounds within this category have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing potential for detailed investigation into pathophysiological roles of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). Similarly, derivatives have shown potent inhibition of human carbonic anhydrases I and II, indicating potential therapeutic applications in managing conditions where these enzymes are implicated (H. Gul et al., 2016).

Anticancer and Antimetastatic Activities : Ureido-substituted benzenesulfonamides have been prepared and evaluated, revealing a very interesting profile for the inhibition of tumor-associated enzymes and demonstrating significant antimetastatic activity in models of breast cancer metastasis (F. Pacchiano et al., 2011). This suggests a potential for the development of novel therapeutic agents targeting specific cancer pathways.

Chemical Synthesis and Solid-Phase Applications : Benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis, to yield diverse privileged scaffolds. Their application in mining the chemical space for solid-phase synthesis emphasizes the versatility and utility of these compounds in facilitating complex chemical reactions (Veronika Fülöpová & Miroslav Soural, 2015).

Fluorescent Probing and Sensing : Reaction-based fluorescent probes incorporating benzenesulfonamide units have been developed for selective discrimination of thiophenols over aliphatic thiols, showcasing the potential of these compounds in the development of highly sensitive and selective detection techniques for environmental and biological applications (Z. Wang et al., 2012).

properties

IUPAC Name

4-butan-2-yl-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-3-11(2)12-4-7-14(8-5-12)24(22,23)18-16-10-13(19(20)21)6-9-15(16)17/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIGAMQYZROHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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